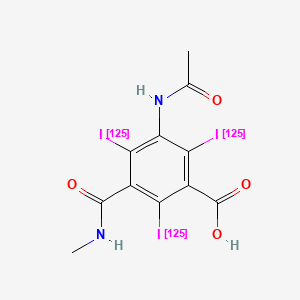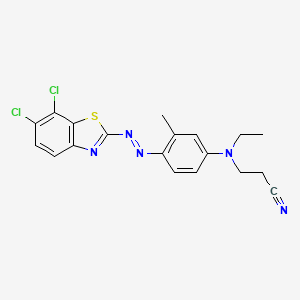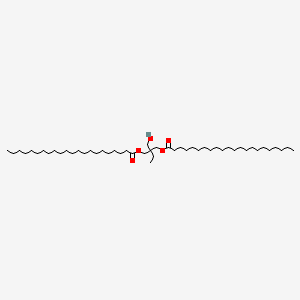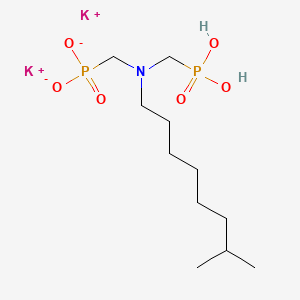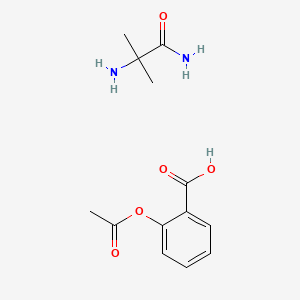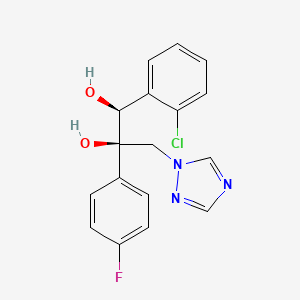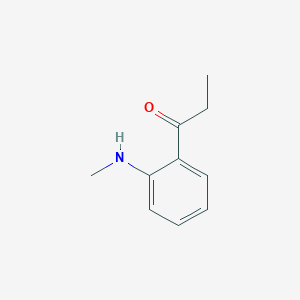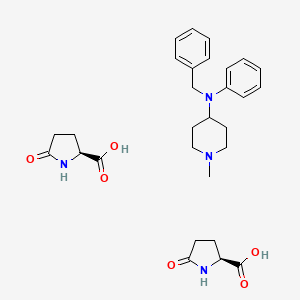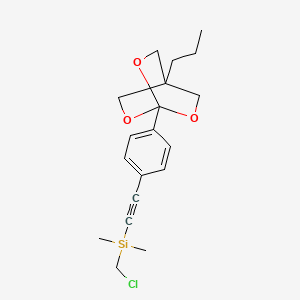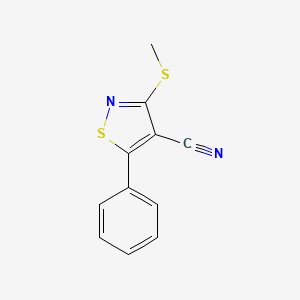![molecular formula C18H14N2O B15181191 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline CAS No. 94594-74-8](/img/structure/B15181191.png)
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by a pyrazole ring fused to a quinoline ring, with a methoxyphenyl group attached to the pyrazole ring. The molecular formula of this compound is C18H14N2O, and it has a molecular weight of 274.32 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This reaction is followed by N-alkylation in the presence of sodium carbonate . Another method involves a cascade reaction combining aromatic nucleophilic substitution and Knoevenagel condensation under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrazoloquinoline derivatives depending on the reagents used.
科学的研究の応用
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its interaction with various biological targets.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA and proteins, affecting their function and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: These compounds share a similar pyrazole ring fused to a pyrimidine ring and have been studied for their anticancer properties.
Pyrazolo[3,4-B]quinolines: These compounds have a similar structure but differ in the position of the fused rings and have been explored for their biological activities.
Uniqueness
2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
94594-74-8 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)pyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C18H14N2O/c1-21-16-7-4-6-14(11-16)17-12-15-10-9-13-5-2-3-8-18(13)20(15)19-17/h2-12H,1H3 |
InChIキー |
WKLKMAQZDZIBBH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN3C(=C2)C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


